5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and it has shown potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized using the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted in an ethanol-water mixture at reflux temperature.
Industrial Production Methods: On an industrial scale, the synthesis of 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves optimizing the Biginelli reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the pyrazolopyrimidine ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduced forms of the compound can be obtained, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their pharmacological activities, such as anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness: 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its ethyl group, which imparts different chemical and biological properties compared to its methyl and non-substituted counterparts. This ethyl group can influence the compound's reactivity, solubility, and interaction with biological targets, making it distinct in its applications.
Properties
IUPAC Name |
5-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-5-3-7(13)12-8(11-5)6(4-10-12)9(14)15/h3-4,10H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQENMOMMBJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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